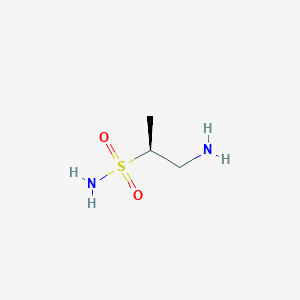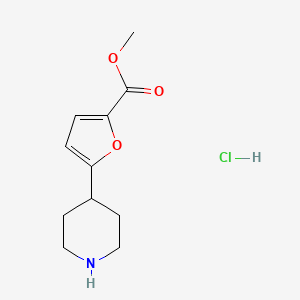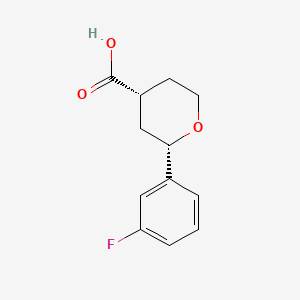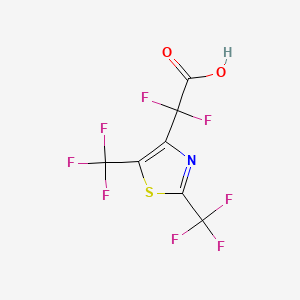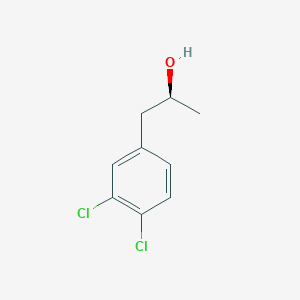![molecular formula C10H12FNO B15319402 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one CAS No. 152835-92-2](/img/structure/B15319402.png)
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C10H12FNO. It is characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanone group.
Vorbereitungsmethoden
The synthesis of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by a Friedel-Crafts acylation reaction to attach the ethanone group. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Dimethylamino)phenyl]ethan-1-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-[4-(Dimethylamino)-3-chlorophenyl]ethan-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
1-[4-(Dimethylamino)-3-bromophenyl]ethan-1-one: The presence of a bromine atom can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
152835-92-2 |
|---|---|
Molekularformel |
C10H12FNO |
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C10H12FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3 |
InChI-Schlüssel |
BSWHHYZMMHJMJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


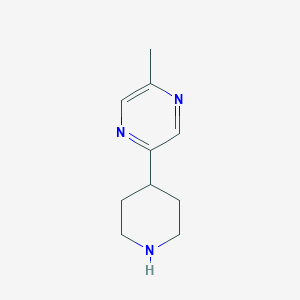
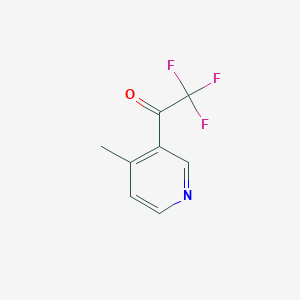
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
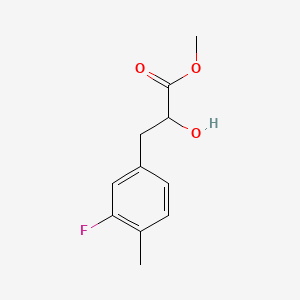
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
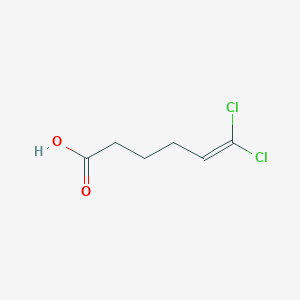

![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
